molecular formula C22H18ClNO6 B2900689 Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 874397-80-5

Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B2900689
CAS No.: 874397-80-5
M. Wt: 427.84
InChI Key: RTCHRNKQGVQRQC-UHFFFAOYSA-N
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Description

Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that combines several functional groups, including a chloro group, a hydroxypropyl chain, and a chromeno-pyrrol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Chromeno-Pyrrol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrol structure.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxypropyl Chain: This step involves the reaction of the intermediate with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.

    Esterification: The final step involves esterification with methyl benzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups in the chromeno-pyrrol core can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of amines or thioethers from the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of chromeno-pyrrol derivatives on biological systems. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The chloro group and hydroxypropyl chain could facilitate binding to specific molecular targets, while the chromeno-pyrrol core could provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and its chromeno-pyrrol core. This structure provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its complex structure allows for a wide range of chemical reactions and applications, making it a valuable compound for further study and development.

Properties

IUPAC Name

methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO6/c1-29-22(28)13-5-3-12(4-6-13)18-17-19(26)15-11-14(23)7-8-16(15)30-20(17)21(27)24(18)9-2-10-25/h3-8,11,18,25H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCHRNKQGVQRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)OC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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